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Compound of Interest

Compound Name:
Methyl 2-chloro-2-

cyclopropylideneacetate

Cat. No.: B1216323 Get Quote

An In-depth Technical Guide to Methyl 2-chloro-
2-cyclopropylideneacetate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of Methyl 2-chloro-2-cyclopropylideneacetate, a key intermediate in various

synthetic applications. This document details its fundamental characteristics, synthesis, and

reactivity profile, presenting data in a clear and accessible format for laboratory and research

use.

Core Physical and Chemical Properties
Methyl 2-chloro-2-cyclopropylideneacetate is a halogenated ester featuring a unique

cyclopropylidene moiety. Its chemical structure and properties are summarized below.
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Property Value Source

Chemical Name
Methyl 2-chloro-2-

cyclopropylideneacetate
[1][2]

CAS Number 82979-45-1 [1][2]

Molecular Formula C₆H₇ClO₂ [1][2]

Molecular Weight 146.57 g/mol [1][2]

Boiling Point 95-97 °C at 10 mmHg
Inferred from synthetic

protocols

Melting Point Data not available

Density Data not available

Solubility

Expected to be soluble in

common organic solvents such

as ethers, methylene chloride,

and alcohols. Limited solubility

in water is anticipated.

Inferred from structural

analogues and synthetic

workup procedures[3][4][5]

Calculated XLogP3 1.3 [1]

Hydrogen Bond Acceptor

Count
2 [1]

Rotatable Bond Count 2 [1]

Synthesis and Experimental Protocol
The synthesis of Methyl 2-chloro-2-cyclopropylideneacetate can be achieved through a two-

step process starting from 1-chloro-1-(trichloroethenyl)cyclopropane. The experimental protocol

outlined below is based on established synthetic transformations.

Experimental Workflow

1-chloro-1-(trichloroethenyl)cyclopropane Trimethyl 2-chloro-2-cyclopropylidenorthoacetateKOH, Methanol, 85°C, 16-18h Methyl 2-chloro-2-cyclopropylideneacetateStrongly acidic ion-exchange resin, CH2Cl2, RT, 12h
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Caption: Synthetic pathway for Methyl 2-chloro-2-cyclopropylideneacetate.

Step 1: Synthesis of Trimethyl 2-chloro-2-
cyclopropylidenorthoacetate

Reaction Setup: In a 1-liter, two-necked, round-bottomed flask equipped with a mechanical

stirrer and a reflux condenser, combine 40.0 g (0.19 mol) of 1-chloro-1-

(trichloroethenyl)cyclopropane, 120 g of potassium hydroxide, and 300 mL of methanol.

Reaction Execution: Heat the mixture in an oil bath at 85°C with stirring for 16-18 hours.

Workup: After cooling to room temperature, dilute the solution with 1 liter of ice water.

Transfer the mixture to a 3-liter separatory funnel and extract with three 200-mL portions of

diethyl ether.

Purification: Wash the combined ether extracts with three 150-mL portions of saturated brine,

dry over anhydrous magnesium sulfate, and filter. Remove the solvent by distillation at

atmospheric pressure. The residue is then distilled under reduced pressure (water aspirator)

through a short-path column to yield 14.5–15.4 g (39–41%) of trimethyl 2-chloro-2-

cyclopropylidenorthoacetate as a clear liquid (boiling point: 103–105°C at 20 mmHg).

Step 2: Synthesis of Methyl 2-chloro-2-
cyclopropylideneacetate

Reaction Setup: In a 250-mL, one-necked, round-bottomed flask, combine 60 mL of

methylene chloride, 3.5 g of a strongly acidic ion-exchange resin, and 11.0 g (0.057 mol) of

trimethyl 2-chloro-2-cyclopropylidenorthoacetate.

Reaction Execution: Stir the mixture at room temperature for 12 hours.

Workup: Remove the ion-exchange resin by filtration and wash it with three 10-mL portions

of methylene chloride.

Purification: Dry the combined organic solutions over anhydrous magnesium sulfate, filter,

and remove the solvent by distillation at atmospheric pressure. The residue is then distilled
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under reduced pressure through a short-path column to afford 6.2–6.7 g (74–80%) of the

final product, Methyl 2-chloro-2-cyclopropylideneacetate (boiling point: 95–97°C at 10

mmHg).

Spectral Data (Predicted)
While experimental spectra are not publicly available, predicted spectral characteristics can be

inferred from the structure and data for analogous compounds.

Spectroscopy Predicted Features

¹H NMR

Signals corresponding to the cyclopropyl

protons (likely in the 1.0-2.0 ppm region) and

the methyl ester protons (around 3.7 ppm).

¹³C NMR

Resonances for the methyl ester carbon (~52

ppm), cyclopropyl carbons, the olefinic carbons

of the cyclopropylidene group, and the carbonyl

carbon of the ester (~160-170 ppm). The carbon

bearing the chlorine atom would be shifted

downfield.

IR Spectroscopy

A strong absorption band around 1720-1740

cm⁻¹ corresponding to the C=O stretching of the

ester. C-Cl stretching vibrations are expected in

the 600-800 cm⁻¹ region.

Chemical Properties and Reactivity
General Reactivity
Methyl 2-chloro-2-cyclopropylideneacetate is an α-halo-α,β-unsaturated ester. This class of

compounds is known for its susceptibility to nucleophilic attack at multiple sites. The presence

of the electron-withdrawing ester group and the halogen atom activates the double bond for

conjugate addition, while the carbon bearing the chlorine is a site for direct nucleophilic

substitution.

Reactivity Profile
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Methyl 2-chloro-2-cyclopropylideneacetate

Potential Reaction Pathways

Structure
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Caption: Potential reactivity pathways for Methyl 2-chloro-2-cyclopropylideneacetate.

Nucleophilic Substitution: The compound is expected to undergo nucleophilic substitution at

the carbon bearing the chlorine atom.[6] Given the steric hindrance of the cyclopropylidene

group, an SN2' mechanism might also be possible.

Hydrolysis: Under acidic or basic conditions, the ester functionality is susceptible to

hydrolysis, yielding the corresponding carboxylic acid.[7]

Stability: The compound should be stored in a cool, dry place away from strong acids, bases,

and oxidizing agents to prevent decomposition.[8] Thermal decomposition at elevated

temperatures may lead to the elimination of HCl.[9]

Applications in Research and Development
Methyl 2-chloro-2-cyclopropylideneacetate serves as a versatile building block in organic

synthesis. Its unique combination of functional groups allows for the introduction of the

cyclopropylidene moiety into more complex molecules, which is of interest in the development

of novel agrochemicals and pharmaceuticals. The strained ring system and the presence of a

reactive handle make it a valuable precursor for creating diverse molecular architectures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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